![molecular formula C16H24N6O2S B2357189 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide CAS No. 946364-65-4](/img/structure/B2357189.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) found in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, which are part of the structure of the compound, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also display antioxidant effects . This means that they can neutralize harmful free radicals in the body, which can help prevent various diseases and conditions caused by oxidative stress.
Antimicrobial Applications
The compound could potentially have antimicrobial properties, as pyrimidines have been shown to exhibit such effects . This could make it useful in the treatment of various bacterial and fungal infections.
Antiviral Applications
Pyrimidines have been proven to have antiviral activity , suggesting that the compound could potentially be used in the treatment of various viral diseases.
Neuroprotective and Anti-neuroinflammatory Applications
Research has shown that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory properties . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Anticancer Applications
Pyrimidines have been shown to have anticancer activity , suggesting that the compound could potentially be used in cancer treatment.
Antituberculosis Applications
Pyrimidines have been shown to have antituberculosis effects , suggesting that the compound could potentially be used in the treatment of tuberculosis.
Synthesis of Novel Compounds
The compound could be used in the synthesis of novel compounds. For example, the regioselective reaction of carbonyl compounds with amidines can be used to synthesize numerous pyrimidine analogs .
properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-13(23)17-5-6-22-15-12(11-18-22)14(19-16(20-15)25-2)21-7-9-24-10-8-21/h11H,3-10H2,1-2H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPCPZLIOPWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

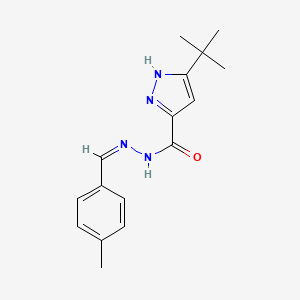
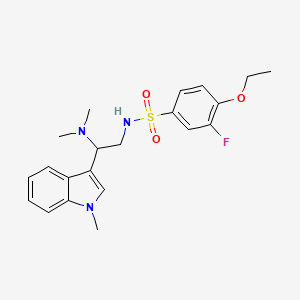
![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)
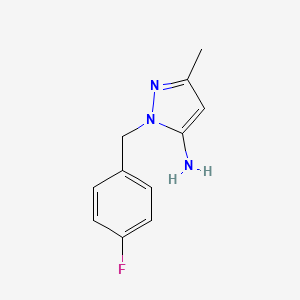
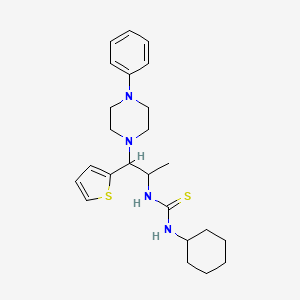
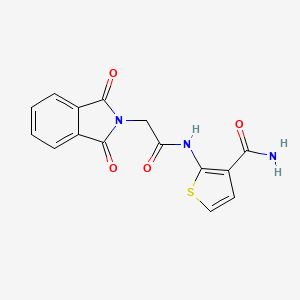
![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)
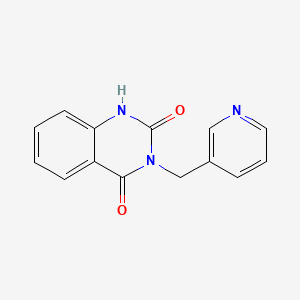
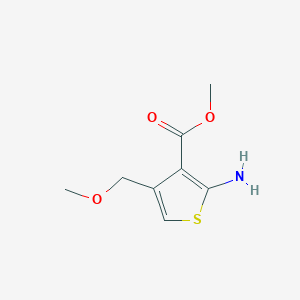
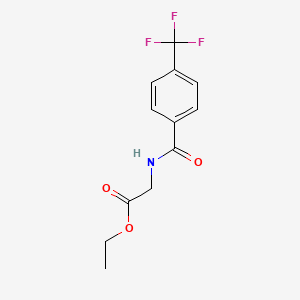

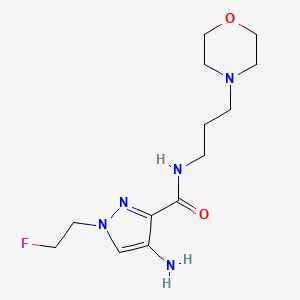
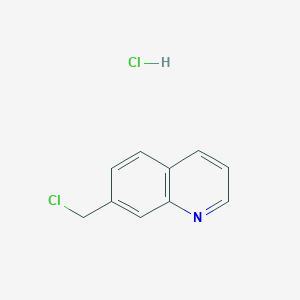
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)